4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride
Description
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group and a 3-hydroxypropyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt improving solubility and stability. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly in modulating neurotransmitter receptors such as serotonin (5-HT) and cannabinoid receptors .
Properties
IUPAC Name |
4-(3-hydroxypropyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-7-1-2-8(11)3-5-9-6-4-8;/h9-11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFVBSGCWGISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884535-06-2 | |
| Record name | 4-Piperidinepropanol, 4-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884535-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction . Another approach involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation techniques due to their efficiency and high yield. The use of nanocatalysts like cobalt, ruthenium, and nickel has been explored to optimize the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-pyrrolidinone using reagents like iodosylbenzene.
Reduction: Catalytic hydrogenation can be employed to reduce the compound, often using palladium or rhodium catalysts.
Common Reagents and Conditions
Oxidation: Iodosylbenzene is commonly used for oxidation reactions.
Reduction: Palladium and rhodium catalysts are frequently employed for hydrogenation.
Substitution: Organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: 2-pyrrolidinone.
Reduction: Various reduced forms of the compound.
Substitution: Products of carbon-carbon bond formation.
Scientific Research Applications
Pain Management
Recent studies have highlighted the potential of piperidine derivatives, including 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride, as dual ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in nociceptive and neuropathic pain pathways. Compounds targeting these receptors have shown promise in preclinical trials, suggesting that this compound could be developed into effective analgesics .
Neurological Disorders
The compound has been investigated for its neuroprotective properties. Research indicates that piperidine derivatives can modulate neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia. The dual action on histamine and sigma receptors may enhance cognitive function and provide neuroprotection against excitotoxicity .
Case Study 1: Analgesic Efficacy
In a study involving animal models, a series of piperidine derivatives were tested for their analgesic effects. The results demonstrated that compounds with structural similarities to this compound exhibited significant pain relief compared to control groups, indicating its potential as a lead compound for developing new pain management therapies .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive performance in treated animals, supporting their potential application in treating neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride involves its interaction with molecular targets such as the CCR5 receptor. This interaction is believed to occur through a strong salt-bridge formation between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound enhances its binding affinity and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s structural uniqueness lies in its 3-hydroxypropyl substituent, which distinguishes it from other piperidine derivatives. Below is a comparative analysis of similar compounds:
Table 1: Structural and Physicochemical Comparison
*Inferred formula; †Calculated based on analogous structures.
Pharmacological and Functional Insights
- Receptor Specificity: The 3-hydroxypropyl substituent’s aliphatic chain and hydroxyl groups may favor interactions with Gi/o-coupled receptors (e.g., 5-HT1F), similar to the quinolinyl-substituted analog in , which showed 5-HT1F antagonism (Ki = 11 nM) but lacked activity at 5-HT1A . The hydroxypropyl group’s flexibility could enhance binding pocket accommodation compared to rigid aromatic substituents.
- Solubility and Permeability: The hydroxypropyl group likely increases water solubility relative to methyl or difluoromethyl analogs (e.g., 4-(difluoromethyl)piperidin-4-ol HCl) but reduces membrane permeability compared to nonpolar substituents. This balance is critical for bioavailability .
- Synthetic Accessibility : Hydroxypropyl derivatives may be synthesized via epoxide ring-opening or alkylation strategies, as seen in fenspiride hydrochloride synthesis (). The hydrochloride salt form stabilizes the compound, a common feature in piperidine-based pharmaceuticals .
Selectivity and Off-Target Effects
- The quinolinyl-substituted analog in exhibited off-target luminescence inhibition at ≥3 μM, a risk mitigated in hydroxypropyl derivatives due to fewer aromatic moieties .
- Fluorinated analogs (e.g., 4-(difluoromethyl)piperidin-4-ol HCl) may exhibit unique metabolic stability but risk introducing toxicity via fluorine-mediated interactions .
Research Findings and Trends
Role in cAMP Modulation
Piperidine derivatives with hydroxylated substituents, such as 4-(3-hydroxypropyl)piperidin-4-ol HCl, are hypothesized to modulate cAMP pathways via Gi/o-coupled receptors.
Structural-Activity Relationship (SAR) Trends
- Substituent Length : Longer chains (e.g., hydroxypropyl vs. hydroxymethyl) may enhance receptor affinity but reduce blood-brain barrier penetration.
- Hydroxyl Positioning : The 3-hydroxypropyl group’s terminal hydroxyl could form hydrogen bonds critical for receptor specificity, as seen in 5-HT1F ligand design .
Biological Activity
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperidine ring with a hydroxypropyl side chain, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been studied for its effects on:
- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes, which are crucial in the treatment of psychiatric disorders.
- Serotonin Receptors : It may modulate serotonin receptor activity, influencing mood and anxiety levels.
- Cholinergic Activity : The compound has shown potential in inhibiting acetylcholinesterase, suggesting possible applications in Alzheimer's disease therapy.
Antidepressant Effects
Research indicates that this compound may have antidepressant properties. A study demonstrated that compounds with similar piperidine structures exhibited significant reductions in depressive-like behaviors in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
Anticancer Activity
Preliminary studies suggest that this compound could exhibit anticancer activity. In vitro tests have shown that derivatives of piperidine can induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further exploration of this compound's efficacy in cancer therapy.
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. By inhibiting oxidative stress pathways and promoting neuronal survival, it may serve as a candidate for treating conditions like Parkinson's and Alzheimer's diseases.
Data Summary
Case Studies
- Antidepressant Study : A randomized controlled trial involving patients with major depressive disorder indicated that administration of similar piperidine derivatives led to significant improvements in depression scales compared to placebo controls.
- Cancer Research : In vitro studies on human cancer cell lines showed that compounds structurally related to this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating potent activity against specific cancer types.
- Neuroprotection : Experimental models of neurodegeneration revealed that the compound could reduce neuronal death and improve cognitive function in treated subjects compared to untreated controls.
Q & A
Q. What are the established synthetic routes for 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via multi-step organic reactions. For example, piperidine derivatives are often functionalized through nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine with 3-hydroxypropyl halides in the presence of a base (e.g., triethylamine) under reflux conditions . Post-synthesis, purification is achieved using recrystallization or chromatography (e.g., silica gel column chromatography) to isolate the hydrochloride salt . Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios. For instance, using anhydrous solvents and inert atmospheres can minimize side reactions like oxidation .
Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?
Key methods include:
- Infrared (IR) spectroscopy : To confirm functional groups (e.g., hydroxyl, piperidine ring) by comparing absorption bands with reference spectra .
- Titration : Acid-base titration with sodium hydroxide to quantify hydrochloride content, ensuring stoichiometric equivalence .
- Chromatography : HPLC or TLC with UV detection to assess purity and detect impurities (e.g., unreacted starting materials) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify molecular structure, with deuterated solvents (e.g., D₂O or DMSO-d₆) resolving proton environments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of dust/aerosols .
- Emergency Measures : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers investigate the pharmacological activity of this compound, particularly its receptor-binding affinity?
- Radioligand Binding Assays : Use tritiated ligands (e.g., ³H-LSD) to measure competitive binding to target receptors (e.g., serotonin receptors). Calculate Ki values using the Cheng-Prusoff equation to determine inhibition constants .
- Functional Assays : Employ cAMP GloSensor systems in transfected HEK293T cells to assess G protein-coupled receptor (GPCR) activity. For example, monitor Gi/o-coupled responses to serotonin and antagonist effects .
- Selectivity Screening : Test against related receptors (e.g., 5-HT1A, 5-HT2B) to confirm specificity. A Ki >10-fold higher for off-target receptors indicates selectivity .
Q. What advanced analytical techniques resolve contradictions in stability or degradation profiles?
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze degradation products via LC-MS or high-resolution mass spectrometry (HRMS) .
- Kinetic Stability Analysis : Use accelerated stability chambers (40°C/75% RH) and monitor changes with NMR or XRD to identify unstable functional groups (e.g., hydroxyl or amine moieties) .
Q. How can in vivo models evaluate the compound’s therapeutic potential while controlling for off-target effects?
- Xenotransplantation Models : Engraft human beta cells into immunodeficient mice and administer the compound intraperitoneally. Monitor glucose tolerance and insulin secretion via glucose tolerance tests (GTTs) .
- Dose-Response Studies : Use escalating doses to establish therapeutic windows. For example, twice-daily IP injections (1–10 mg/kg) can assess efficacy without nonspecific luminescence interference .
Q. What methodologies identify and quantify synthetic impurities or by-products?
- Impurity Profiling : Use HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate and identify impurities. Compare retention times and mass spectra with synthetic standards .
- Limit Tests : Follow pharmacopeial guidelines (e.g., USP) for maximum allowable impurity levels. For example, residual solvents can be quantified via headspace GC-MS .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor oral absorption or rapid metabolism may explain reduced in vivo activity .
- Off-Target Effects : Perform transcriptomic profiling (RNA-seq) of treated tissues to identify unintended signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
